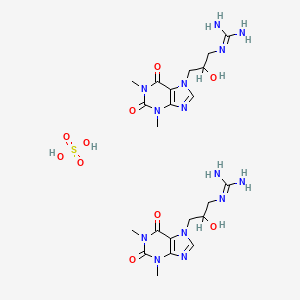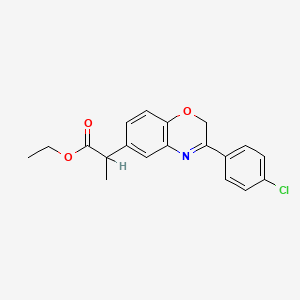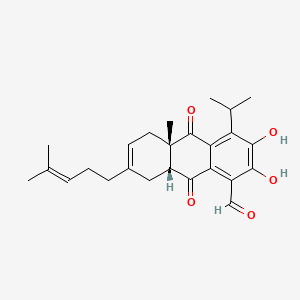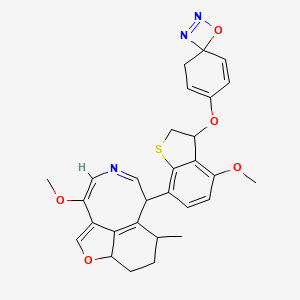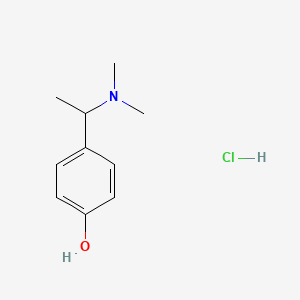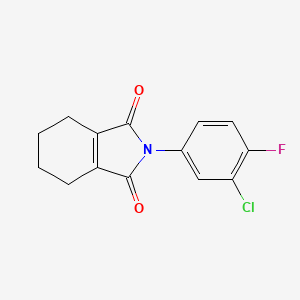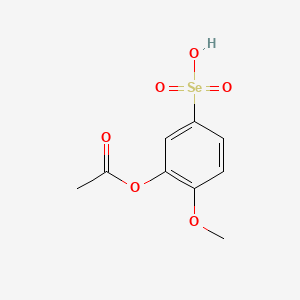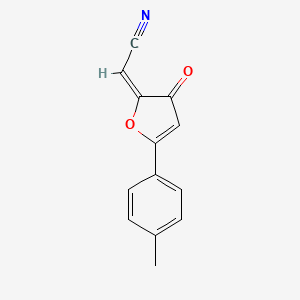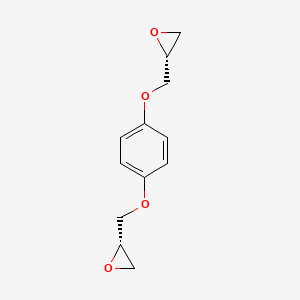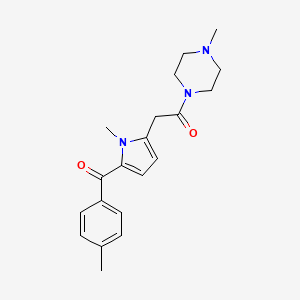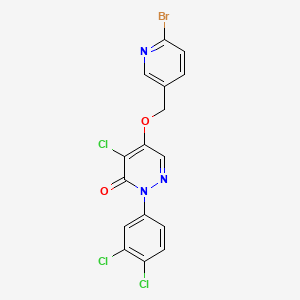
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and cyclohexylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(4-chlorophenyl)cyclohexyl)ethanone
- 4’-Cyclohexylacetophenone
Uniqueness
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
91307-05-0 |
|---|---|
Formule moléculaire |
C30H28ClNO |
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
1-[4-[2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)pyrrol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C30H28ClNO/c1-21(33)22-13-17-28(18-14-22)32-29(19-20-30(32)26-11-15-27(31)16-12-26)25-9-7-24(8-10-25)23-5-3-2-4-6-23/h7-20,23H,2-6H2,1H3 |
Clé InChI |
VKBHAEUCNOLMCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



